molecular formula C18H16N6O B2536414 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide CAS No. 2034570-51-7

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

Cat. No. B2536414
CAS RN: 2034570-51-7
M. Wt: 332.367
InChI Key: QQTUJXDIBSCRDH-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide, also known as MPI-0479605, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-3-carboxamide derivatives and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Anticancer Potential

A study on novel indole derivatives linked to the pyrazole moiety, designed via molecular hybridization as antitumor agents, revealed that these compounds exhibited significant anticancer activity against various human cancer cell lines. Specifically, certain compounds demonstrated exceptional inhibition performance against the HepG2 cancer cell line, with better efficacy than the standard reference drug, doxorubicin. These findings suggest that pyrazole-indole hybrids could be potent anticancer candidate drugs (Hassan et al., 2021).

Antimicrobial and Antifungal Activities

Research into pyrazole and pyrazoline derivatives has shown these compounds possess antimicrobial and antifungal activities. Compounds synthesized from α,β-unsaturated ketones demonstrated antimicrobial activity against common pathogens such as E. coli and P. aeruginosa, and antifungal activity against C. albicans. This highlights their potential as antimicrobial and antifungal agents, which could address the growing concern of antibiotic resistance (Hassan, 2013).

Synthesis and Characterization

The synthesis and characterization of compounds similar to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide involve detailed analytical methods to confirm their structure and potential biological activities. Studies have described the efficient synthesis of these compounds using modern techniques like microwave-assisted synthesis, offering rapid and efficient pathways to create compounds with bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

Structure-Activity Relationships

Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have provided insights into their potential therapeutic applications. These studies help in understanding the structural requirements for potent and selective activity, which is crucial for designing compounds with specific biological effects, such as antagonizing the side effects of cannabinoids (Lan et al., 1999).

properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-24-11-12(8-23-24)17-16(19-6-7-20-17)10-22-18(25)14-9-21-15-5-3-2-4-13(14)15/h2-9,11,21H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTUJXDIBSCRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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